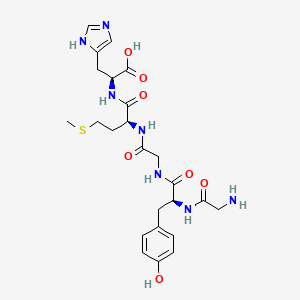
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile is a fluorinated organic compound characterized by the presence of three fluorine atoms and a nitrile group attached to a hexa-2,3-dien-5-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the fluorination of hexa-2,3-dien-5-ynenitrile using a fluorinating agent such as trifluoromethyl hypofluorite. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and nitrile group can participate in various chemical interactions, such as hydrogen bonding, dipole-dipole interactions, and nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trifluorohexa-3,5-dien-2-one: A related compound with a similar fluorinated backbone but different functional groups.
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile: Another fluorinated compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a nitrile group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
923294-41-1 |
|---|---|
Fórmula molecular |
C6F3N |
Peso molecular |
143.07 g/mol |
InChI |
InChI=1S/C6F3N/c7-2-1-5(8)3-6(9)4-10 |
Clave InChI |
CINYNVIWNZSKQH-UHFFFAOYSA-N |
SMILES canónico |
C(#CF)C(=C=C(C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


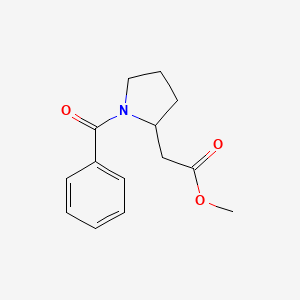
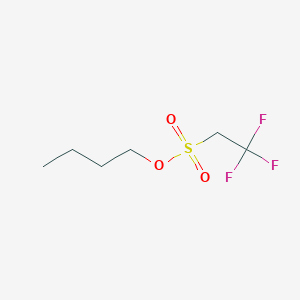
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
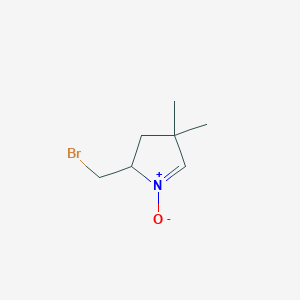
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
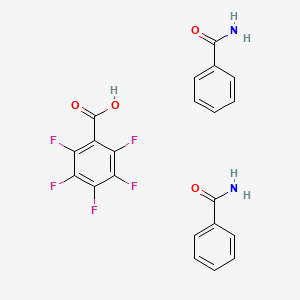
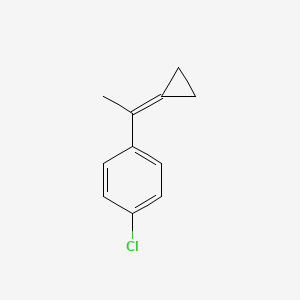
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
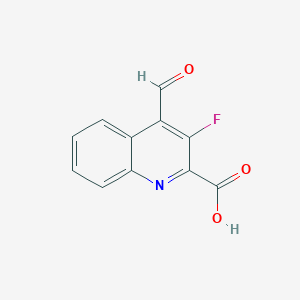
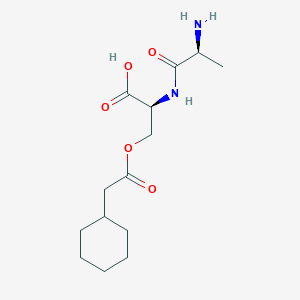
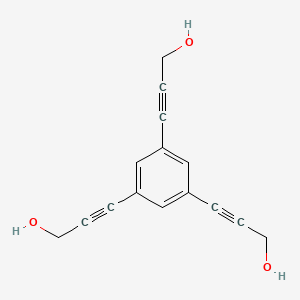
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
